molecular formula C9H11NO3 B1610848 2,3,5-Trimethyl-4-nitrophenol CAS No. 92892-04-1

2,3,5-Trimethyl-4-nitrophenol

Cat. No. B1610848
CAS RN: 92892-04-1
M. Wt: 181.19 g/mol
InChI Key: QOCJGBIUCNTAJZ-UHFFFAOYSA-N
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Description

2,3,5-trimethyl-4-nitrophenol, also known as TPN, is a yellow crystalline compound with a molecular formula of C9H10NO3. TPN is used in various applications, including as a pesticide and as a precursor in the synthesis of other chemicals. In

Scientific Research Applications

Environmental Remediation

2,3,5-Trimethyl-4-nitrophenol: is often involved in environmental processes due to its presence in soils and water bodies, leading to significant environmental impact and health risks . Its reduction to less toxic compounds is a crucial area of research.

Electrochemical Reduction

A promising approach is the electrochemical reduction of nitrophenols, where compounds like 2,3,5-Trimethyl-4-nitrophenol can be transformed into less harmful substances. This process can be optimized by varying pH, temperature, and applied potential to achieve a clean reduction with minimal by-products .

Green Chemistry

The green synthesis of metal nanoparticles is an area where 2,3,5-Trimethyl-4-nitrophenol plays a role. These nanoparticles are used as catalysts in the reduction of nitrophenols to aminophenols, which are less toxic and have various industrial applications .

Catalyst for Reduction Reactions

In the presence of sodium borohydride, metal nanoparticles catalyze the reduction of nitrophenols. The process is eco-friendly and straightforward, making it an attractive method for producing aminophenols .

properties

IUPAC Name

2,3,5-trimethyl-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-4-8(11)6(2)7(3)9(5)10(12)13/h4,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCJGBIUCNTAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80537127
Record name 2,3,5-Trimethyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trimethyl-4-nitrophenol

CAS RN

92892-04-1
Record name 2,3,5-Trimethyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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